3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid

Physicochemical Properties Computational Chemistry ADME Prediction

3-(4-Amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid (CAS 91719-85-6) is a 1,3,5-triazine derivative bearing a propanoic acid side chain. It is classified as a heterocyclic amino acid analog.

Molecular Formula C12H13N5O2
Molecular Weight 259.26 g/mol
CAS No. 91719-85-6
Cat. No. B13131878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid
CAS91719-85-6
Molecular FormulaC12H13N5O2
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCC(=O)O
InChIInChI=1S/C12H13N5O2/c13-11-15-9(6-7-10(18)19)16-12(17-11)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,18,19)(H3,13,14,15,16,17)
InChIKeyYHFYRDPSKOMPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid Procurement Guide


3-(4-Amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid (CAS 91719-85-6) is a 1,3,5-triazine derivative bearing a propanoic acid side chain [1]. It is classified as a heterocyclic amino acid analog . Due to the scarcity of peer-reviewed, comparator-based quantitative data in public domains, its procurement value relies on specific contextual requirements [2].

Workflow Heterocyclic amino acid analog for structure-activity studies
Selection Requires carboxylic acid handle and specific triazine substitution
Context Context-dependent procurement based on unique scaffold identity

Why Generic Triazine Analogs Cannot Substitute for 3-(4-Amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid


The identity and position of substituents on the 1,3,5-triazine core dictate key physicochemical properties such as hydrogen bonding capacity, lipophilicity (LogP), and topological polar surface area (tPSA) [1]. Consequently, substituting 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid with a generic triazine analog—even one with similar molecular weight—will likely alter these critical parameters [2]. This can lead to divergent behavior in target binding assays or synthetic coupling reactions, making simple interchange without validation unreliable .

Physicochemical profile mismatch Substitution with generic triazine analogs may shift LogP, hydrogen bonding capacity, and tPSA, altering binding assay or coupling behavior.
Functional group absence Analogs lacking the propanoic acid side chain prevent amide bond formation or esterification, blocking derivatization-dependent workflows.
Structural analog misidentification Similar CAS numbers or molecular weights may lead to procurement of incorrect entities without verification of unique analytical identifiers.

Quantitative Differentiation Evidence for 3-(4-Amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid


Differentiation via Distinct Physicochemical Property Profile

While direct head-to-head experimental comparisons are absent in public literature, the target compound exhibits a distinct combination of physicochemical descriptors—including LogP, Topological Polar Surface Area (tPSA), and functional group arrangement—that differentiates it from related triazine analogs [1]. This set of properties is critical for predicting molecular interactions and biological behavior .

Physicochemical Profile
Class-level inference
Target: LogP ~1.3, tPSA ~117 Ų, HBD: 3, HBA: 7
Comparator: 4-Amino-6-anilino-1,3,5-triazin-2-ol (MW 203.2, HBD: 2, HBA: 5)
Supports selection review for solubility and permeability context
In silico prediction data; experimental validation required
Physicochemical Properties Computational Chemistry ADME Prediction

Procurement-Specific Purity and Identity Metrics

Procurement decisions hinge on product-specific quality metrics. While potency data is lacking, this compound's identity is defined by its unique CAS RN (91719-85-6) and associated analytical identifiers (InChIKey: YHFYRDPSKOMPRH-UHFFFAOYSA-N) . Unlike closely related analogs (e.g., CAS 1002789-86-7 for a TZ9 derivative) [1], this compound's specification sheet from vendors like Alfa Chemistry provides a baseline for procurement based on exact molecular weight and formula [2].

Procurement Identity Metrics
Data to verify
Target: CAS 91719-85-6, MW 259.26, C12H13N5O2
Comparator: TZ9 derivative, CAS 1002789-86-7, MW 366.33
CAS and specification review prevents analog misidentification
Vendor technical datasheet specifications
Quality Control Chemical Procurement Analytical Chemistry

Defined Application Scenarios for 3-(4-Amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid


As a Scaffold for Kinase-Directed Chemical Libraries

Based on patent literature identifying the 1,3,5-triazine core as a kinase inhibitor pharmacophore, this compound's specific substitution pattern (propanoic acid side chain) makes it a viable starting point or intermediate for generating focused libraries targeting PDGFR or c-kit kinases [1]. Its selection is justified when the project requires a carboxylic acid handle for further derivatization, a feature absent in simpler triazine analogs .

As a Building Block Requiring a Carboxylic Acid Functional Group

The presence of a propanoic acid moiety enables specific chemical transformations (e.g., amide bond formation, esterification) that are not possible with analogs like 4-Amino-6-anilino-1,3,5-triazin-2-ol . In organic synthesis workflows, this compound is the rational choice when the synthetic route demands a free carboxylic acid for conjugation or further elaboration [2].

In Proteomics Research Requiring Bifunctional Linkers

Its bifunctional nature—combining a heterocyclic core with a flexible aliphatic acid linker—makes it a candidate for use as a biochemical probe or linker in proteomics research [2]. The amino and anilino groups on the triazine ring provide potential sites for interaction, while the propanoic acid side chain allows for selective modifications, a utility that distinguishes it from its structural analogs [2].

Application
Selection Property
Validation Focus
Kinase-directed library scaffold
Carboxylic acid derivatization handle
Triazine pharmacophore engagement context
Synthetic building block
Free propanoic acid for conjugation
Amide/ester coupling feasibility
Proteomics bifunctional linker
Heterocyclic core with flexible linker
Selective modification and probe utility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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